molecular formula C8H6N2OS B11720976 2-Hydroxy-5-(thiophen-2-YL)pyrimidine CAS No. 1111113-73-5

2-Hydroxy-5-(thiophen-2-YL)pyrimidine

Cat. No.: B11720976
CAS No.: 1111113-73-5
M. Wt: 178.21 g/mol
InChI Key: JEBLANMOBRUEAJ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)pyrimidin-2-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound . Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to form the pyrimidine derivative .

Industrial Production Methods

Industrial production methods for 5-(Thiophen-2-yl)pyrimidin-2-ol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)pyrimidin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aniline for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(Thiophen-2-yl)pyrimidin-2-ol can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological activities, such as anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 2-position of the pyrimidine ring. This structural feature contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

CAS No.

1111113-73-5

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

5-thiophen-2-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C8H6N2OS/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)

InChI Key

JEBLANMOBRUEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)N=C2

Origin of Product

United States

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